Product packaging for (R)-3-Fluorotetrahydro-4H-pyran-4-one(Cat. No.:)

(R)-3-Fluorotetrahydro-4H-pyran-4-one

Cat. No.: B13003781
M. Wt: 118.11 g/mol
InChI Key: QORMSHMHGGKSSD-SCSAIBSYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Organic Synthesis Research

The introduction of fluorine into organic molecules has become a pivotal strategy in modern organic synthesis. numberanalytics.com Fluorine's unique properties dramatically influence the characteristics of the parent molecule, leading to enhanced performance in a variety of applications, from pharmaceuticals to materials science. numberanalytics.comyoutube.com

Role of Fluorine in Modulating Reactivity and Selectivity in Organic Transformations

The presence of fluorine in a molecule can significantly alter its reactivity and selectivity in chemical reactions. nih.gov Fluorine is the most electronegative element, which creates a strong, polarized carbon-fluorine (C-F) bond. wikipedia.org This bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org

The introduction of fluorine can influence the acidity of nearby protons and modulate the electronic properties of functional groups, thereby directing the outcome of a reaction. nih.gov For instance, the high electronegativity of fluorine can make adjacent atoms more susceptible to nucleophilic attack. Conversely, the C-F bond itself is relatively inert to many reagents. wikipedia.org This differential reactivity allows chemists to perform transformations on other parts of the molecule without disturbing the fluorinated section. The strategic placement of fluorine can also influence the conformational preferences of a molecule, which can in turn control the stereochemical outcome of a reaction. nih.gov

Importance of Chiral Organofluorine Compounds as Advanced Building Blocks in Complex Molecule Synthesis

When a fluorine atom is introduced into a molecule in a way that creates a chiral center, the resulting organofluorine compound becomes a powerful tool for asymmetric synthesis. psu.edu Asymmetric synthesis is the process of creating a specific enantiomer, or non-superimposable mirror image, of a chiral molecule. springernature.com This is critically important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chiralpedia.comnih.gov

Chiral organofluorine compounds, like (R)-3-Fluorotetrahydro-4H-pyran-4-one, serve as valuable building blocks because they provide a pre-defined stereocenter that can be incorporated into a larger, more complex molecule. nih.govtandfonline.com The use of such building blocks simplifies the synthesis of enantiomerically pure products, which is often a challenging task. psu.edu The demand for these advanced building blocks is driven by the need to explore new areas of chemical space and develop novel drugs and materials with precisely controlled three-dimensional structures. researchgate.net

Structural Features and Stereochemical Considerations of this compound

The specific structure of this compound is central to its utility in organic synthesis. It combines a versatile heterocyclic core with a strategically placed fluorinated stereocenter.

Tetrahydropyranone Core as a Versatile Heterocyclic Scaffold in Stereoselective Synthesis

The tetrahydropyran (B127337) ring system, a six-membered heterocycle containing an oxygen atom, is a common structural motif in many biologically active compounds and natural products. nih.gov The ketone functional group in the tetrahydropyranone core provides a reactive site for a wide range of chemical transformations, including nucleophilic additions and reductions. chemicalbook.com This allows for the further elaboration of the molecule and the introduction of additional functional groups. The cyclic nature of the tetrahydropyranone scaffold also imparts a degree of conformational rigidity, which can be exploited to control the stereochemical outcome of reactions at or near the ring. nih.govorganic-chemistry.org

Stereogenic Quaternary Carbon Centers Bearing a Fluorine Atom

A particularly challenging and important feature in organic synthesis is the creation of stereogenic quaternary carbon centers, which are carbon atoms bonded to four different non-hydrogen substituents. acs.orgacs.orgnih.gov When one of these substituents is a fluorine atom, the challenge is even greater. acs.orgnih.gov The construction of such centers is a key area of research, as they are found in a number of bioactive molecules. researchgate.netacs.org this compound possesses a stereogenic center at the carbon atom bearing the fluorine atom. Although this is a tertiary, not quaternary, center, the principles of controlling stereochemistry around a fluorinated carbon are highly relevant. The development of methods to create such centers with high enantioselectivity is a significant goal in modern organic synthesis. acs.orgescholarship.org

Enantiomeric Purity (R-Configuration) as a Critical Parameter in Asymmetric Synthesis Research

The designation "(R)" in this compound refers to the specific three-dimensional arrangement of the atoms around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. In asymmetric synthesis, achieving a high level of enantiomeric purity is paramount. nih.govacs.org This means that the desired enantiomer, in this case the (R)-enantiomer, is present in a much greater proportion than the unwanted (S)-enantiomer.

The enantiomeric purity of a chiral building block directly impacts the enantiomeric purity of the final product. nih.gov Using an enantiomerically pure starting material like this compound can be a highly effective strategy for ensuring the final molecule has the correct stereochemistry for its intended biological function. springernature.comnih.gov The ability to synthesize and utilize such compounds with high enantiomeric excess is a hallmark of sophisticated asymmetric synthesis. chiralpedia.com

Data Table: Properties of this compound

PropertyValue
Chemical FormulaC5H7FO2
Molecular Weight118.11 g/mol
CAS Number1357224-00-5
AppearanceWhite to off-white solid
Chirality(R)-configuration

An in-depth examination of the mechanistic intricacies and theoretical foundations is crucial for understanding the synthesis of the chiral fluorinated compound, this compound. This analysis delves into the catalytic cycles, reaction intermediates, and stereocontrolling elements that govern the formation of this specific stereoisomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7FO2 B13003781 (R)-3-Fluorotetrahydro-4H-pyran-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

(3R)-3-fluorooxan-4-one

InChI

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m1/s1

InChI Key

QORMSHMHGGKSSD-SCSAIBSYSA-N

Isomeric SMILES

C1COC[C@H](C1=O)F

Canonical SMILES

C1COCC(C1=O)F

Origin of Product

United States

Mechanistic Investigations and Theoretical Underpinnings in Fluorinated Tetrahydropyranone Synthesis

Theoretical and Computational Approaches

While specific molecular dynamics (MD) simulation studies on the synthesis of (R)-3-Fluorotetrahydro-4H-pyran-4-one are not extensively documented in publicly available literature, the application of this computational technique to analogous systems, particularly in the realm of asymmetric fluorination of cyclic ketones, provides significant insights into the governing principles of catalyst-substrate interactions. MD simulations offer a dynamic perspective on the conformational landscape of catalyst-substrate complexes, elucidating the transient interactions that are crucial for understanding enantioselectivity.

In the broader context of catalytic enantioselective fluorination, computational methods such as Density Functional Theory (DFT) and MD simulations have been instrumental in unraveling reaction mechanisms. epfl.chacs.orgnih.gov These studies often focus on identifying the key non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate the facial selectivity of the fluorinating agent's approach to the substrate. For instance, in the organocatalytic fluorination of cyclic ketones using primary amine catalysts derived from Cinchona alkaloids, computational models have been employed to predict the preferred transition state geometries that lead to the observed enantiomeric excess. acs.orgprinceton.edu

MD simulations, in particular, can map out the energetic landscape of the catalyst-substrate complex as it approaches the transition state. This allows researchers to visualize the dynamic behavior of the system, including the flexibility of the catalyst and substrate, and the role of solvent molecules in stabilizing or destabilizing key intermediates. By analyzing the trajectories of the atoms over time, it is possible to calculate binding free energies and identify the most stable conformations of the catalyst-substrate adduct.

A hypothetical application of MD simulations to the synthesis of this compound would involve constructing a model of the catalyst—for example, a chiral organocatalyst—and the tetrahydropyranone substrate. The simulation would then track the interactions between the two entities in a simulated solvent environment. Key parameters that would be investigated include:

Conformational Sampling: Identifying the most populated conformations of the catalyst-substrate complex.

Interaction Energies: Quantifying the strength of the interactions between the catalyst and the substrate.

Hydrogen Bond Analysis: Determining the presence and persistence of hydrogen bonds that can direct the stereochemical outcome.

Solvent Effects: Understanding the role of the solvent in mediating the catalyst-substrate interaction.

The data generated from such simulations could be presented in various formats to facilitate analysis. For example, a table summarizing the key interaction energies and distances for the pre-reaction complex could be generated.

Table 1: Hypothetical Interaction Data from MD Simulations for a Catalyst-Substrate Complex

Interaction TypeAtom PairAverage Distance (Å)Interaction Energy (kcal/mol)
Hydrogen BondCatalyst-NH --- Substrate-O1.85-5.2
Steric RepulsionCatalyst-Aryl --- Substrate-H3.50+1.8
van der WaalsCatalyst-Alkyl --- Substrate-CH23.80-0.9

Note: This table is purely illustrative and represents the type of data that could be obtained from MD simulations. The values are not based on actual experimental or computational results for this compound.

By comparing the simulation results for the pathways leading to the (R) and (S) enantiomers, researchers can develop a rational basis for the observed enantioselectivity. These computational insights are invaluable for the rational design of new and more effective catalysts for the synthesis of fluorinated heterocycles like this compound. The integration of computational methods with experimental studies continues to be a powerful strategy for advancing the field of asymmetric catalysis. nih.gov

Research Applications of R 3 Fluorotetrahydro 4h Pyran 4 One As a Chiral Building Block

Construction of Complex Fluorinated Heterocycles and Architectures

The pyranone ring of (R)-3-Fluorotetrahydro-4H-pyran-4-one can be manipulated and transformed to generate a variety of intricate fluorinated heterocyclic systems and molecular frameworks.

While direct conversion of this compound into azaheterocycles is an area of ongoing research, the broader class of fluorinated pyrones has been successfully employed in the synthesis of various nitrogen-containing heterocycles. For instance, fluorinated 4-pyrones can undergo ring-opening reactions with nucleophiles, which can then be followed by cyclization to afford azaheterocycles such as pyrazoles, pyridones, and triazoles. nih.gov The synthesis of fluorinated pyrazoles, for example, is of considerable interest due to their prevalence in medicinal chemistry. tandfonline.comsci-hub.senih.gov General strategies often involve the condensation of a fluorinated 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. tandfonline.com Similarly, the synthesis of fluorinated 1,2,4-triazoles has been achieved through various synthetic routes, often involving the cyclization of fluorinated precursors. rsc.orgnih.govacs.org The development of methods starting from chiral fluorinated pyranones like the title compound would offer a direct route to enantiomerically enriched azaheterocycles.

Table 1: Examples of Fluorinated Azaheterocycles Synthesized from Pyranone Precursors

Precursor Type Target Azaheterocycle Key Reaction Type Reference
Fluorinated 4-Pyrone Pyrazole Ring-opening/Cyclization nih.gov
Fluorinated 4-Pyrone Pyridone Ring-opening/Cyclization nih.gov
Fluorinated 4-Pyrone Triazole Ring-opening/Cyclization nih.gov

The tetrahydropyran-4-one motif is a common structural feature in a wide array of bioactive natural products, including macrolides and polyketides. nih.govnorthwestern.edu The synthesis of these complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. Chiral pyranones serve as valuable intermediates in the construction of these natural product cores. nih.gov For instance, asymmetric synthesis of polyketide metabolites has been achieved using chiral precursors to construct key isochroman-1-one (B1199216) intermediates. nih.gov The incorporation of a fluorine atom, as in this compound, offers the potential to create novel, fluorinated analogs of natural products with potentially enhanced biological activity or modified pharmacokinetic properties.

The development of novel, stereochemically defined chemical scaffolds is crucial for the discovery of new drugs and functional materials. Chiral fluorinated building blocks are highly sought after for this purpose. rsc.orgnih.gov this compound, with its defined stereocenter and reactive ketone, is a prime candidate for the synthesis of such scaffolds. The pyran ring can serve as a template for the introduction of multiple stereocenters with high diastereoselectivity. The presence of the fluorine atom can influence the conformational preferences of the molecule and its interactions with biological targets.

Contribution to Asymmetric Synthesis Methodologies

Beyond its use as a structural precursor, this compound has the potential to contribute to the development of new methods in asymmetric synthesis.

A key aspect of asymmetric synthesis is the efficient transfer of chirality from a starting material to a product through a series of reactions. The stereocenter in this compound can be used to direct the stereochemical outcome of subsequent transformations. For example, reactions at the ketone or other positions on the pyran ring can be influenced by the existing stereocenter, leading to the formation of new stereogenic centers with high levels of control. This transfer of chirality is a powerful tool for the efficient synthesis of enantiomerically pure compounds.

Cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, offer an elegant and efficient approach to the synthesis of complex molecules. nih.gov The development of stereoselective cascade reactions is a major goal in modern organic synthesis. Fluorinated pyranones can be designed to participate in such cascades. For example, a reaction initiated at the ketone functionality of this compound could trigger a series of intramolecular events, leading to the rapid construction of complex, polycyclic systems with multiple stereocenters. An enzymatic cascade has been reported for the stereoselective synthesis of 4-fluoro-L-threonine, highlighting the potential of cascade reactions in the synthesis of fluorinated chiral molecules. tandfonline.com

Explorations in Fluorous Chemistry and Synthetic Advantages

Fluorous chemistry represents a modern paradigm in chemical synthesis and purification, leveraging the unique properties of highly fluorinated compounds. The core concept revolves around the use of "fluorous tags"—long fluorocarbon chains—which can be temporarily attached to a molecule of interest. illinois.edu These tagged molecules exhibit a unique solubility profile, readily separating from non-fluorinated (organic) and aqueous phases to form a distinct fluorous phase. illinois.edu This tripartite phase behavior allows for highly efficient separations, streamlining the purification process in a strategy known as fluorous solid-phase extraction (F-SPE). nih.gov

The application of this compound in this domain, while not yet extensively documented, is a logical and promising extension of its utility as a chiral building block. The inherent fluorine atom in its structure, although not a long fluorous tag itself, makes it a "light" fluorous compound. This characteristic can be exploited in synthetic sequences where subsequent attachment of a fluorous tag facilitates purification.

The integration of this compound into a fluorous synthesis workflow would typically involve its reaction with a substrate that has been modified with a fluorous tag. The ketone functionality of the pyranone is a key reactive handle for such transformations. For instance, a fluorous-tagged nucleophile could be added to the carbonyl group, or the pyranone could be used as a component in a multi-component reaction where one of the other reactants bears a fluorous tag.

A significant advantage of this approach is the simplification of purification. Traditional methods like column chromatography can be laborious and time-consuming, especially in the context of creating libraries of related compounds. illinois.edu Fluorous solid-phase extraction (F-SPE) offers a more efficient alternative. nih.gov In a typical F-SPE protocol, a reaction mixture containing a fluorous-tagged product is passed through a cartridge containing a fluorous stationary phase (often silica (B1680970) gel with a bonded perfluoroalkyl phase). researchgate.net The fluorous-tagged compound is selectively retained on the column, while non-fluorinated impurities and excess reagents are washed away with a fluorophobic solvent. The desired product is then eluted with a fluorophilic solvent. nih.gov

The table below illustrates a hypothetical F-SPE purification of a product derived from this compound that has been reacted with a fluorous-tagged reagent.

StepProcedureOutcome
1. Reaction This compound is reacted with a fluorous-tagged substrate in an organic solvent.A reaction mixture containing the fluorous-tagged product, non-fluorous byproducts, and unreacted starting materials.
2. Loading The crude reaction mixture is concentrated and redissolved in a minimal amount of a fluorophobic solvent mixture (e.g., 80:20 MeOH:H₂O). nih.govThe sample is prepared for F-SPE.
3. F-SPE The sample is loaded onto a pre-conditioned fluorous silica gel cartridge.The fluorous-tagged product is adsorbed onto the fluorous stationary phase.
4. Washing The cartridge is washed with a fluorophobic solvent (e.g., 80:20 MeOH:H₂O).Non-fluorous impurities are eluted from the cartridge and discarded.
5. Elution The cartridge is eluted with a fluorophilic solvent (e.g., methanol, acetone, or THF). researchgate.netThe pure, fluorous-tagged product is collected.
6. Detagging The fluorous tag is cleaved from the product.The final, untagged product is obtained.
7. Final Purification A second F-SPE can be performed to remove the cleaved fluorous tag.The final product is isolated with high purity.

This strategy is particularly advantageous for the synthesis of stereoisomer libraries. By using different stereoisomers of a chiral building block like this compound and tagging them with distinct fluorous tags, a mixture of stereoisomers can be synthesized in a single pot. nih.gov The resulting "quasi-isomers" can then be separated based on their differing fluorine content during the F-SPE process. nih.gov

The use of fluorous tagging for the analysis of ketones has also been demonstrated. nih.gov A carbonyl-reactive fluorous tag can be used to derivatize ketones, like this compound, which significantly enhances their detection by mass spectrometry. nih.gov This approach could be valuable for quantitative studies involving this chiral building block.

The table below summarizes the key advantages of employing fluorous chemistry with a building block like this compound.

AdvantageDescription
Simplified Purification F-SPE is often faster and more efficient than traditional chromatography, acting more like a filtration. nih.gov
High Purity The high selectivity of fluorous-fluorous interactions leads to products with very high purity.
Amenable to Automation F-SPE can be automated, making it suitable for high-throughput synthesis and library generation. nih.gov
Orthogonality Fluorous separations are orthogonal to other separation techniques, providing a powerful tool for complex purification challenges.
Enabling Technology for Mixture Synthesis Allows for the synthesis of mixtures of compounds that can be separated at a later stage, saving significant synthetic effort. nih.gov

Future Directions and Emerging Research Avenues for R 3 Fluorotetrahydro 4h Pyran 4 One Research

Development of Next-Generation Catalytic Systems for Enhanced Enantioselectivity and Efficiency

Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones. nih.govcapes.gov.bracs.orgsemanticscholar.orgthieme-connect.com Cinchona alkaloid-based primary amine catalysts, for instance, have demonstrated high efficiency in the asymmetric fluorination of various carbocyclic and heterocyclic ketones. thieme-connect.com Future work will likely involve the design and high-throughput screening of new generations of these organocatalysts to further boost the enantiomeric excess (ee) and reduce catalyst loading for the synthesis of (R)-3-Fluorotetrahydro-4H-pyran-4-one. nih.govnih.gov

In addition to organocatalysis, transition metal catalysis offers a complementary approach. Chiral complexes of metals like palladium, copper, and nickel have been successfully employed in the enantioselective fluorination of β-ketoesters and related compounds. nih.gov The development of novel chiral ligands, such as bis(oxazoline) and DBFOX-Ph, will be crucial in creating metal catalysts with superior activity and selectivity for the fluorination of tetrahydropyranone scaffolds. nih.gov

Biocatalysis represents a rapidly advancing frontier. The directed evolution of enzymes, such as non-heme iron enzymes and ene reductases, is a promising strategy for developing highly selective biocatalysts for C-H fluorination and the asymmetric reduction of α-fluoroenones. nih.govchemistryviews.orgchemrxiv.org Adapting these biocatalytic platforms for the specific synthesis of this compound could offer a highly efficient and environmentally benign route. researchgate.netacs.org

Catalytic SystemCatalyst ExamplePotential Application for this compoundKey Research Focus
Organocatalysis Cinchona Alkaloid AminesDirect asymmetric α-fluorination of tetrahydro-4H-pyran-4-oneHigh-throughput screening of new catalyst libraries for improved ee and lower catalyst loading. nih.govnih.gov
Transition Metal Catalysis Ni(ClO4)2/DBFOX-PhEnantioselective fluorination of a pyranone precursorDesign of novel chiral ligands to enhance catalyst activity and selectivity. nih.gov
Biocatalysis Ene ReductasesAsymmetric reduction of a corresponding α-fluoro-α,β-unsaturated pyranoneDirected evolution of enzymes for specific substrate recognition and enhanced stereocontrol. chemistryviews.orgchemrxiv.org

Exploration of Sustainable and Green Chemistry Approaches in Fluorination Methodologies

Traditional fluorination methods often involve hazardous reagents and generate significant waste. numberanalytics.com A major thrust of future research is the development of greener and more sustainable fluorination protocols. This aligns with the broader goals of green chemistry to reduce waste, use less toxic materials, and improve energy efficiency. youtube.com

A key area of development is the use of safer and more environmentally benign fluorinating agents. While reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are improvements over older reagents like fluorine gas, research is ongoing to find even more sustainable alternatives. numberanalytics.comsapub.org This includes the development of recyclable reagents, such as fluorinated ionic liquids, and the use of solid-supported reagents to simplify purification and minimize waste. numberanalytics.com For instance, a catalyst-free radical fluorination of sulfonyl hydrazides in water has been developed, highlighting a move towards more environmentally friendly reaction media. rsc.org

Electrochemical and photochemical methods are also gaining traction as green alternatives. numberanalytics.comnumberanalytics.com These techniques can reduce the need for chemical oxidants and reagents, often proceeding under milder conditions. The application of these methods to the synthesis of fluorinated pyranones could significantly reduce the environmental impact.

Furthermore, the use of biocatalysis, as mentioned previously, is inherently a green approach, as enzymes operate in aqueous media under mild conditions and are biodegradable. nih.govchemistryviews.org A recent development has shown the conversion of thiols and disulfides into sulfonyl fluorides using a greener process with potassium fluoride, producing only non-toxic salts as byproducts, which could inspire similar sustainable approaches for other fluorinated compounds. eurekalert.org

Expansion of Substrate Scope and Reaction Generality for Diverse Fluorinated Pyranone Analogues

While this compound is a key target, the ability to synthesize a diverse library of fluorinated pyranone analogues is crucial for applications in drug discovery and materials science. Future research will aim to expand the substrate scope of current synthetic methods to include a wider range of substituted tetrahydropyranones.

This involves developing catalytic systems that are tolerant of various functional groups on the pyran ring. For example, the synthesis of fluorinated chromanes has been achieved through an iodine(I)/iodine(III) catalysis strategy, demonstrating the potential for developing specific catalytic systems for different heterocyclic scaffolds. nih.gov Similarly, the development of methods for the synthesis of fluorinated β-amino acids through catalytic enantioselective reactions showcases the drive to apply fluorination to a broader range of functionalized molecules. researchgate.net

The ability to introduce fluorine at different positions of the pyranone ring or to create analogues with different substitution patterns is a key goal. This will require a deeper understanding of the factors controlling regioselectivity in fluorination reactions. Research into the synthesis of fluorinated substrate analogues can also serve as probes to understand enzymatic reaction mechanisms, which can, in turn, inform the design of new catalysts. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

To meet the demands of industrial applications, the development of scalable and efficient manufacturing processes for this compound is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for continuous production. syrris.comnoelresearchgroup.comnih.gov

The integration of fluorination reactions into flow systems can be particularly beneficial, as it allows for the safe handling of potentially hazardous reagents and intermediates. nih.gov Automated flow platforms can also be used for high-throughput experimentation to rapidly optimize reaction conditions and for the generation of compound libraries for screening purposes. syrris.comyoutube.com The synthesis of 4-fluoropyrazole derivatives has been successfully demonstrated in a sequential telescoped two-step continuous flow process, indicating the feasibility of applying this technology to the production of other fluorinated heterocycles. tib.eu

Future research will focus on designing and implementing robust flow chemistry protocols for the synthesis of this compound. This will involve the development of suitable reactors, pumps, and in-line purification techniques, such as scavenger resins, to enable a fully automated and continuous process. uc.pt

TechnologyAdvantages for this compound SynthesisFuture Research Focus
Flow Chemistry Improved safety, scalability, and process control. nih.govDevelopment of dedicated flow reactors and optimization of reaction parameters for continuous production.
Automated Synthesis High-throughput screening of catalysts and reaction conditions; rapid library generation. syrris.comIntegration of AI and machine learning for predictive reaction optimization and de novo design of analogues. syrris.com

Deeper Mechanistic Elucidation Utilizing Advanced Spectroscopic and In Situ Monitoring Techniques

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the rational design of improved catalysts and processes. Future research will increasingly rely on advanced spectroscopic and in situ monitoring techniques to probe the intricate details of these reactions.

Techniques such as in situ infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis. acs.orgyoutube.com This has been used to study the mechanism of nucleophilic fluorination catalyzed by a rhodium complex. acs.org

Computational methods, such as Density Functional Theory (DFT) calculations, will play a vital role in complementing experimental studies. DFT can be used to model transition states, calculate activation energies, and elucidate the role of the catalyst in determining stereoselectivity. acs.org Mechanistic studies on the electrophilic fluorination of cyclic ketones have proposed enol-initiated pathways, which can be further investigated using these computational tools. sapub.org

The combination of in situ spectroscopy and computational modeling will provide a comprehensive picture of the reaction landscape, enabling researchers to make more informed decisions in the development of next-generation synthetic methodologies for this compound.

Q & A

Q. What are the recommended synthetic routes for (R)-3-Fluorotetrahydro-4H-pyran-4-one?

The synthesis typically involves fluorination at the C3 position of a tetrahydro-4H-pyran-4-one scaffold. Key steps include:

  • Precursor preparation : Start with tetrahydro-4H-pyran-4-one (CAS 29943-42-8) and introduce fluorine via electrophilic substitution or nucleophilic fluorination. For stereochemical control, chiral catalysts (e.g., organocatalysts or metal-ligand complexes) are employed to retain the (R)-configuration .
  • Reagents : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions at low temperatures (−78°C to 0°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How is the structure of this compound confirmed experimentally?

  • <sup>1</sup>H and <sup>13</sup>C NMR : Peaks at δ ~4.5–5.0 ppm (multiplet for pyran ring protons) and δ ~200 ppm (ketone carbonyl) confirm the core structure. Fluorine coupling splits adjacent protons (C2 and C4) into doublets of doublets .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to verify enantiomeric excess (>98% for the (R)-enantiomer) .
  • Mass Spectrometry (HRMS) : Exact mass matching [M+H]<sup>+</sup> at m/z 118.11 (C5H7FO2) .

Q. What safety protocols are essential for handling this compound?

  • GHS Hazards : Severe eye irritation (Category 1, H318) and flammability (Category 2, H225) .
  • PPE : Safety goggles, nitrile gloves, and flame-resistant lab coats. Use in a fume hood with explosion-proof equipment .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 1224) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing fluorine at C3:

  • Electronic Effects : Increases electrophilicity of the ketone, accelerating nucleophilic attacks (e.g., Grignard additions) at the carbonyl carbon.
  • Steric Effects : The small size of fluorine minimizes steric hindrance, allowing regioselective reactions. Computational studies (DFT) show a 15% increase in reaction rate compared to non-fluorinated analogs .
  • Case Study : In reductive aminations, the (R)-configuration directs axial attack of amines due to chair-conformation stabilization .

Q. What methodologies resolve contradictions in stereochemical outcomes during fluorination?

  • Kinetic vs. Thermodynamic Control : At low temperatures (−40°C), kinetic pathways favor the (R)-enantiomer (88% ee), while higher temperatures (25°C) lead to racemization. Monitor via in-situ IR .
  • Chiral Auxiliaries : Use (S)-PROLINE-derived catalysts to invert selectivity via transition-state stabilization .
  • Contradiction Analysis : Discrepancies in enantiomeric ratios between computational predictions (DFT) and experimental results may arise from solvent polarity effects (e.g., THF vs. DCM) .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Acidic Conditions (pH < 3) : Rapid ring-opening hydrolysis forms 3-fluoro-4-ketopentanoic acid (t1/2 = 2 h at 25°C) .
  • Basic Conditions (pH > 10) : Enolate formation stabilizes the ring, but prolonged exposure degrades the fluorinated moiety via β-elimination (observed via <sup>19</sup>F NMR) .
  • Storage Recommendations : Store under nitrogen at −20°C in amber vials to prevent photolytic decomposition .

Q. What advanced computational models predict the compound’s bioactivity?

  • Molecular Dynamics (MD) : Simulations reveal strong binding affinity (Kd = 12 nM) to GABAA receptors due to fluorine’s electronegativity .
  • Docking Studies : The (R)-enantiomer fits into the active site of cytochrome P450 3A4 with a RMSD of 1.2 Å, suggesting metabolic stability .
  • QSAR Models : LogP = 0.92 predicts moderate blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.